molecular formula C12H13NS B14479493 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole CAS No. 71190-29-9

1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole

Cat. No.: B14479493
CAS No.: 71190-29-9
M. Wt: 203.31 g/mol
InChI Key: MJNDUENALLGQHK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable diketone with an amine, followed by cyclization and introduction of the methylsulfanyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiolates or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-6-(methylthio)cyclohepta[c]pyrrole
  • 1,3-Dimethyl-6-(ethylsulfanyl)cyclohepta[c]pyrrole
  • 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[b]pyrrole

Uniqueness

1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

71190-29-9

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

1,3-dimethyl-6-methylsulfanylcyclohepta[c]pyrrole

InChI

InChI=1S/C12H13NS/c1-8-11-6-4-10(14-3)5-7-12(11)9(2)13-8/h4-7H,1-3H3

InChI Key

MJNDUENALLGQHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC=C2C(=N1)C)SC

Origin of Product

United States

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